molecular formula C12H12N2O B14500165 4-Ethoxy-2-phenylpyrimidine CAS No. 63189-54-8

4-Ethoxy-2-phenylpyrimidine

Cat. No.: B14500165
CAS No.: 63189-54-8
M. Wt: 200.24 g/mol
InChI Key: PXYRPWGJLYXQQC-UHFFFAOYSA-N
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Description

4-Ethoxy-2-phenylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an ethoxy group at the 4-position and a phenyl group at the 2-position. Pyrimidines are a class of organic compounds that are widely studied due to their presence in nucleic acids and their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-phenylpyrimidine typically involves the condensation of ethoxy-substituted pyrimidine derivatives with phenyl-substituted reagents. One common method is the reaction of 4-ethoxypyrimidine with phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield this compound-5-carboxylic acid .

Scientific Research Applications

4-Ethoxy-2-phenylpyrimidine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid: Similar structure with an additional carboxylic acid group.

    2-Phenylpyrimidine: Lacks the ethoxy group.

    4-Ethoxypyrimidine: Lacks the phenyl group.

Uniqueness

This compound is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile scaffold for drug development and other applications .

Properties

CAS No.

63189-54-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-ethoxy-2-phenylpyrimidine

InChI

InChI=1S/C12H12N2O/c1-2-15-11-8-9-13-12(14-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

PXYRPWGJLYXQQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

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